Leucettinib-92 -

Leucettinib-92

Catalog Number: EVT-12515926
CAS Number:
Molecular Formula: C21H22N4OS
Molecular Weight: 378.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Leucettinib-92 is a compound that has garnered attention for its role as an inhibitor of dual-specificity tyrosine phosphorylation-regulated kinases, specifically targeting DYRK1A (Dual-specificity Tyrosine Phosphorylation-Regulated Kinase 1A) and CLK (CDC2-like Kinase). This compound is part of a broader class of molecules known as Leucettinibs, which are derived from natural products and have shown potential in various therapeutic applications, particularly in neurodegenerative diseases and cancer.

Source

Leucettinib-92 is synthesized from natural product precursors, specifically starting from Leucettamine B, which has been identified as a lead compound in the development of DYRK1A inhibitors. The synthesis process involves several chemical transformations to achieve the desired molecular structure and activity profile.

Classification

Leucettinib-92 falls under the classification of small-molecule inhibitors, specifically designed to modulate kinase activity. It is categorized within the broader context of pharmacological agents targeting protein kinases, which play critical roles in cellular signaling pathways.

Synthesis Analysis

Methods

The synthesis of Leucettinib-92 involves multi-step organic reactions. Key methods include:

  • N-protection/O-alkylation/N-deprotection: This classical approach utilizes protective groups to facilitate selective reactions on the amino acid backbone.
  • Condensation reactions: These reactions involve combining thiohydantoins with isothiocyanates to form the final products.

Technical Details

The synthesis can be summarized in two main pathways:

  1. O-Methylated (R)-leucinol: This intermediate is prepared via alkylation methods and serves as a crucial building block.
  2. Late-stage nucleophilic aromatic substitution (SNAr): In this step, O-methylated (R)-leucinol is condensed with various substituted heterocycles to yield Leucettinib derivatives.

The detailed synthetic schemes and characterization methods are documented in recent literature, providing insights into reaction conditions and yields .

Molecular Structure Analysis

Structure

The molecular structure of Leucettinib-92 features a complex arrangement that includes an imidazolinone core fused with various aromatic systems. The specific stereochemistry and functional groups are crucial for its biological activity.

Data

Key structural data include:

  • Molecular formula: C₁₈H₁₈N₄O₂S
  • Molecular weight: Approximately 358.43 g/mol
  • Crystallographic data: X-ray crystallography has been employed to elucidate the three-dimensional arrangement of atoms within the compound .
Chemical Reactions Analysis

Reactions

Leucettinib-92 undergoes various chemical reactions typical for small molecules, including:

  • Phosphorylation inhibition: It effectively inhibits the phosphorylation of key substrates such as Thr212-Tau and Thr286-cyclin D1.
  • Binding interactions: The compound demonstrates specific binding affinities towards DYRK1A, influencing its catalytic activity.

Technical Details

The interaction studies reveal that Leucettinib-92 exhibits competitive inhibition against ATP binding sites on DYRK1A, which is crucial for its mechanism of action .

Mechanism of Action

Process

Leucettinib-92 operates primarily by inhibiting the kinase activity of DYRK1A. This inhibition prevents the phosphorylation of target proteins involved in critical signaling pathways related to cell growth and differentiation.

Data

Experimental data indicate that at concentrations around 1 μM, Leucettinib-92 significantly reduces kinase activity, demonstrating its potential therapeutic efficacy .

Physical and Chemical Properties Analysis

Physical Properties

Leucettinib-92 exhibits several notable physical properties:

  • Solubility: It shows variable solubility across different solvents, which is essential for pharmacokinetic studies.
  • Melting point: Differential scanning calorimetry indicates a melting point around 204 °C .

Chemical Properties

Chemical stability and reactivity are critical for its application:

  • Stability under physiological conditions: Studies suggest that Leucettinib-92 maintains stability in biological environments, making it suitable for in vivo applications.
  • Reactivity with biological targets: The compound's ability to selectively inhibit DYRK1A highlights its potential for targeted therapies .
Applications

Scientific Uses

Leucettinib-92 has promising applications in several scientific domains:

  • Neurodegenerative diseases: Its inhibition of DYRK1A suggests potential use in treating conditions such as Alzheimer's disease.
  • Cancer therapy: By modulating kinase activity, it may contribute to novel therapeutic strategies against various cancers where DYRK1A is implicated.
  • Drug development: As a lead compound, Leucettinib-92 serves as a template for developing more selective and potent kinase inhibitors .

Properties

Product Name

Leucettinib-92

IUPAC Name

(5Z)-2-(1-adamantylimino)-5-(1,3-benzothiazol-6-ylmethylidene)imidazolidin-4-one

Molecular Formula

C21H22N4OS

Molecular Weight

378.5 g/mol

InChI

InChI=1S/C21H22N4OS/c26-19-17(6-12-1-2-16-18(7-12)27-11-22-16)23-20(24-19)25-21-8-13-3-14(9-21)5-15(4-13)10-21/h1-2,6-7,11,13-15H,3-5,8-10H2,(H2,23,24,25,26)/b17-6-

InChI Key

HEVBCYZPXGZFGS-FMQZQXMHSA-N

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)N=C4NC(=CC5=CC6=C(C=C5)N=CS6)C(=O)N4

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)N=C4N/C(=C\C5=CC6=C(C=C5)N=CS6)/C(=O)N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.